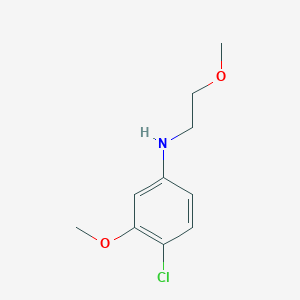
4-Chloro-3-methoxy-N-(2-methoxyethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-methoxy-N-(2-methoxyethyl)aniline is an organic compound with the molecular formula C10H14ClNO2 It is a derivative of aniline, featuring a chloro and methoxy substituent on the aromatic ring, along with a methoxyethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methoxy-N-(2-methoxyethyl)aniline typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction. The starting material, 4-chloro-3-methoxyaniline, undergoes a reaction with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-methoxy-N-(2-methoxyethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chloro group or reduction of the nitro group if present.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated or denitrated derivatives. Substitution reactions can result in a variety of substituted anilines.
Aplicaciones Científicas De Investigación
4-Chloro-3-methoxy-N-(2-methoxyethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-methoxy-N-(2-methoxyethyl)aniline involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The methoxyethyl group attached to the nitrogen atom can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methoxyaniline: Lacks the methoxyethyl group, making it less soluble and potentially less bioavailable.
4-Chloro-2-methoxyaniline: Differently substituted, which can affect its reactivity and applications.
3-Chloro-4-methoxyaniline: Similar structure but with different positioning of substituents, leading to variations in chemical behavior.
Uniqueness
4-Chloro-3-methoxy-N-(2-methoxyethyl)aniline is unique due to the presence of both chloro and methoxy groups on the aromatic ring, along with the methoxyethyl group on the nitrogen atom. This combination of substituents provides distinct chemical properties, such as enhanced solubility and specific reactivity patterns, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H14ClNO2 |
|---|---|
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
4-chloro-3-methoxy-N-(2-methoxyethyl)aniline |
InChI |
InChI=1S/C10H14ClNO2/c1-13-6-5-12-8-3-4-9(11)10(7-8)14-2/h3-4,7,12H,5-6H2,1-2H3 |
Clave InChI |
LMHZUWJELKYZPJ-UHFFFAOYSA-N |
SMILES canónico |
COCCNC1=CC(=C(C=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


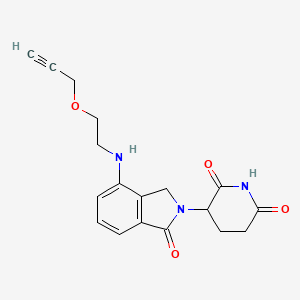
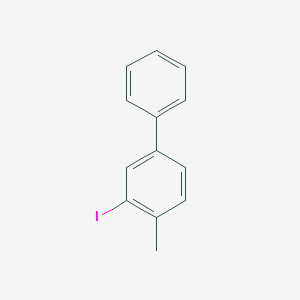
![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide](/img/structure/B14773223.png)
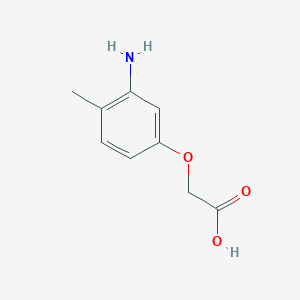
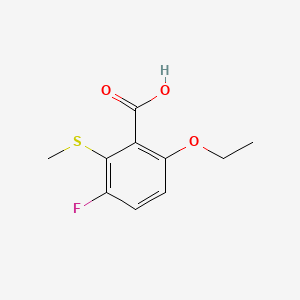
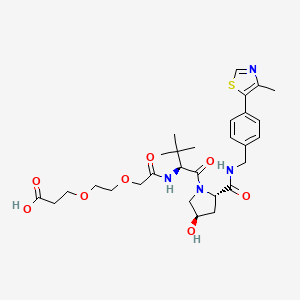
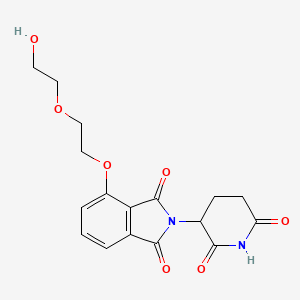
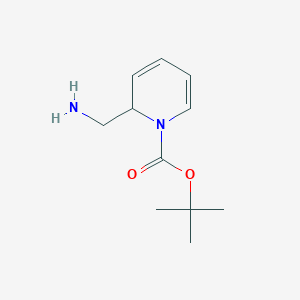
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid](/img/structure/B14773244.png)

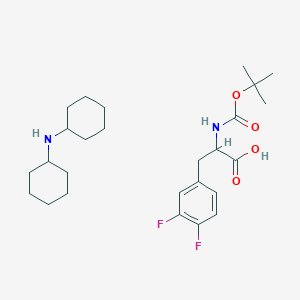
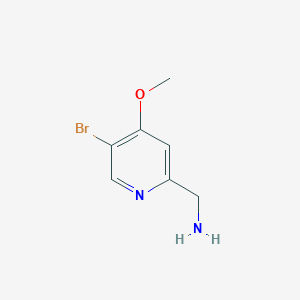
![2-piperidin-4-yl-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B14773279.png)
![benzyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14773289.png)
